Diethyl(3-pyridyl)borane

Catalog No.
S709585
CAS No.
89878-14-8
M.F
C9H14BN
M. Wt
147.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(3-pyridyl)borane

CAS Number

89878-14-8

Product Name

Diethyl(3-pyridyl)borane

IUPAC Name

diethyl(pyridin-3-yl)borane

Molecular Formula

C9H14BN

Molecular Weight

147.03 g/mol

InChI

InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3

InChI Key

OJKBCQOJVMAHDX-UHFFFAOYSA-N

SMILES

B(CC)(CC)C1=CN=CC=C1

Canonical SMILES

B(CC)(CC)C1=CN=CC=C1

Diethyl(3-pyridyl)borane is an organoboron compound with the molecular formula C₉H₁₄BN and a molecular weight of 147.03 g/mol. It is characterized by the presence of a boron atom bonded to two ethyl groups and a 3-pyridyl group, which contributes to its unique chemical properties. The compound is typically encountered as a solid at room temperature and is recognized for its reactivity in various organic synthesis applications, particularly in the formation of carbon-nitrogen bonds.

Diethyl(3-pyridyl)borane is classified as a skin and eye irritant []. Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place under inert atmosphere.

Organic Synthesis Precursor

Diethyl(3-pyridyl)borane serves as a vital precursor in the synthesis of various organic compounds. Its boron atom acts as a Lewis acid, readily forming bonds with other molecules and facilitating diverse chemical transformations.

One prominent example is its role in the synthesis of trisubstituted pyrimidines from polyhalopyrimidines via Suzuki coupling. This reaction scheme utilizes DEBP as a crucial intermediate to introduce various functional groups onto pyrimidine rings, expanding the range of accessible pyrimidine-based molecules for research purposes [].

Diethyl(3-pyridyl)borane participates in several key reactions:

  • N-Methylation Reactions: The pyridyl group can undergo N-methylation, making it useful for synthesizing derivatives with modified biological activity .
  • Palladium-Catalyzed Amination Reactions: This compound serves as a reactant in these reactions, facilitating the formation of carbon-nitrogen bonds which are crucial in medicinal chemistry .
  • Intramolecular Heck Reactions: Diethyl(3-pyridyl)borane can also be involved in intramolecular coupling reactions, broadening its utility in complex organic synthesis .

Research indicates that diethyl(3-pyridyl)borane has potential biological applications, particularly as a precursor for inhibitors of the ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase. These inhibitors are being explored as potential anticancer agents due to their role in DNA damage response pathways . The biological activity may stem from its ability to modify pyridine derivatives, thereby influencing their interaction with biological targets.

Several synthetic routes exist for producing diethyl(3-pyridyl)borane:

  • From 3-Pyridyl Bromide: One common method involves reacting 3-pyridyl bromide with methoxydiethylborane, yielding diethyl(3-pyridyl)borane through nucleophilic substitution .
  • Borylation Reactions: Other methods may involve direct borylation of pyridine derivatives using boron reagents under specific catalytic conditions.
  • Alternative Synthetic Pathways: Chemical literature suggests multiple synthetic pathways that can be optimized depending on the desired yield and purity .

Diethyl(3-pyridyl)borane finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly for constructing complex molecules through palladium-catalyzed reactions.
  • Medicinal Chemistry: Its role as a precursor for ATR inhibitors highlights its potential in drug development, particularly for cancer therapies .
  • Material Science: The compound may also have applications in developing new materials, although this area requires further exploration.

Studies on diethyl(3-pyridyl)borane's interactions focus primarily on its reactivity with biological targets and other chemical species. The compound's ability to form stable complexes with transition metals enhances its utility in catalysis and organic transformations. Additionally, research into its interactions with biomolecules could provide insights into its mechanism of action as an anticancer agent.

Diethyl(3-pyridyl)borane shares structural and functional similarities with other organoboron compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TriethylboraneTrialkylboraneUsed primarily as a reducing agent
DiethylaminoboraneAminoboraneExhibits different reactivity due to amino group
3-Pyridinylboronic AcidBoronic acid derivativeKnown for its applications in Suzuki coupling reactions

Diethyl(3-pyridyl)borane is unique due to the combination of ethyl groups and the pyridine moiety, which enhances its reactivity in specific organic transformations while providing potential biological activity not present in simpler organoboron compounds.

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 49 of 51 companies with hazard statement code(s):;
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89878-14-8

Wikipedia

Diethyl(3-pyridyl)borane

Dates

Modify: 2023-08-15

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